N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of benzo[d][1,3]dioxole derivatives: This involves the reaction of catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring.
Amination and coupling reactions: The benzo[d][1,3]dioxole derivative is then reacted with appropriate amines and coupling agents to introduce the amino and thio functionalities.
Cyclization and functional group modifications: The intermediate compounds undergo cyclization and further functional group modifications to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the amino or methoxy positions .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential to overcome drug resistance in cancer therapy by inhibiting efflux pumps.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also features the benzo[d][1,3]dioxole moiety and is studied for its anticancer properties.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C21H19N5O6S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
GVINATNTMCNBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
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